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Introduction

A discontinuous Percoll gradient, also known as a step gradient, is a widely used laboratory

technique for separating cells, subcellular organelles, and other biological particles based on

their buoyant density. The gradient is created by carefully layering solutions of Percoll of

different, discrete densities in a centrifuge tube, with the highest density at the bottom. When a

sample is layered on top and centrifuged, its components migrate through the gradient and

band at the interface between the layers that corresponds to their own density. This method is

particularly valuable for enriching specific cell populations, such as lymphocytes and

monocytes from peripheral blood, or for isolating organelles like synaptoneurosomes.[1][2]

Core Principles and Considerations
Successful separation using a discontinuous Percoll gradient hinges on several key factors:

Isotonicity: Percoll as supplied is not isotonic. To prevent cells from shrinking or swelling,

which would alter their buoyant density, the Percoll solution must be made isotonic with the

cells being studied.[3] This is typically achieved by preparing a Stock Isotonic Percoll (SIP)

solution by mixing 9 parts of Percoll with 1 part of 1.5 M NaCl or a 10x concentrated cell

culture medium.[4]

Choice of Diluent: For most mammalian cell applications, physiological saline or a balanced

cell culture medium is used to dilute the SIP to create the working gradient layers.[3]
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However, for subcellular particles or viruses that may aggregate in the presence of salts, a

sucrose solution (e.g., 0.25 M) is the recommended diluent.[3][4]

Gradient Formation: The distinct layers must be created carefully to ensure sharp interfaces.

This is best done by slowly pipetting the less dense solution on top of the denser one, with

the pipette tip against the inner wall of the centrifuge tube just above the liquid surface.

Centrifugation: For pre-formed discontinuous gradients, low-speed centrifugation (e.g., 400-

800 x g) is sufficient to allow cells to band at their isopycnic point without disrupting the

layers.[5] The specific g-force and time must be optimized for the cell type and desired

separation.

Experimental Protocols
Protocol 1: Preparation of Stock Isotonic Percoll (SIP)
This protocol describes the creation of a SIP solution that is osmotically adjusted for use with

mammalian cells.

Materials:

Percoll (undiluted)

1.5 M NaCl solution or 10x concentrated cell culture medium (e.g., 10x HBSS)

Sterile conical tubes or bottles

Procedure:

In a sterile container, aseptically combine 9 parts of undiluted Percoll with 1 part of 1.5 M

NaCl or 10x culture medium.[6]

Mix thoroughly by inversion. This solution is the 100% SIP, which has a density of

approximately 1.123 g/mL when prepared with saline.

Store the SIP at 2-8 °C.[4]

Protocol 2: Preparation of Working Percoll Solutions

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://labsup.net/blogs/blog/percoll-gradient-centrifugation-what-to-consider-when-isolating-cells-subcellular-particles-and-virus
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/130/667/percoll-product-info-sheet-mk.pdf
https://cdn.cytivalifesciences.com/api/public/content/digi-14807-pdf
https://www.benchchem.com/product/b13388388?utm_src=pdf-body
https://www.benchchem.com/product/b13388388?utm_src=pdf-body
https://www.benchchem.com/product/b13388388?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3339837/
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/130/667/percoll-product-info-sheet-mk.pdf
https://www.benchchem.com/product/b13388388?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13388388?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The SIP is diluted with an isotonic buffer (e.g., 1x PBS or cell culture medium) to create layers

of the desired densities.

Procedure:

Determine the number of layers and the percentage (density) of Percoll required for each

layer. A common configuration for separating mononuclear cells is a two-step or four-step

gradient.[3][7][8]

Use the following formula to calculate the volume of SIP and diluent needed for each layer:

V₁C₁ = V₂C₂

Where:

V₁ = Volume of SIP

C₁ = Concentration of SIP (100%)

V₂ = Final volume of the working solution

C₂ = Desired final percentage of the working solution

For example, to prepare 10 mL of a 45% Percoll solution:

V₁ * 100% = 10 mL * 45%

V₁ = (10 mL * 45%) / 100% = 4.5 mL of SIP

The volume of diluent (1x PBS) would be 10 mL - 4.5 mL = 5.5 mL.

Prepare each density layer in a separate sterile tube and keep on ice until ready to assemble

the gradient.[8]

Protocol 3: Assembling the Gradient and Separating
Cells
Procedure:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b13388388?utm_src=pdf-body
https://labsup.net/blogs/blog/percoll-gradient-centrifugation-what-to-consider-when-isolating-cells-subcellular-particles-and-virus
https://bioone.org/journals/journal-of-wildlife-diseases/volume-36/issue-3/0090-3558-36.3.535/Use-of-a-Two-step-Percoll-Gradient-for-Separation-of/10.7589/0090-3558-36.3.535.pdf
https://www.encodeproject.org/documents/f27f883a-17af-461e-b05e-3af8c41703d6/@@download/attachment/Cell_purification_using_Percoll_V1.pdf
https://www.benchchem.com/product/b13388388?utm_src=pdf-body
https://www.encodeproject.org/documents/f27f883a-17af-461e-b05e-3af8c41703d6/@@download/attachment/Cell_purification_using_Percoll_V1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13388388?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Select an appropriate size sterile centrifuge tube (e.g., 15 mL or 50 mL conical tube).

Begin by adding the densest Percoll layer to the bottom of the tube. For a 15 mL tube, each

layer might be 2-3 mL.[3]

Carefully layer the next densest solution on top of the first. To do this, slowly dispense the

liquid with a pipette tip placed against the side of the tube, just above the surface of the

lower layer, allowing it to flow down gently and form a distinct layer.

Repeat this process for all layers, moving from highest to lowest density.

Prepare the cell suspension. The cell pellet can be resuspended in the top (least dense)

Percoll layer or in a separate buffer to be layered on top of the gradient.[8]

Gently layer the cell suspension on top of the uppermost Percoll layer.

Centrifuge the tubes. A common condition for separating peripheral blood mononuclear cells

(PBMCs) is 500 x g for 10-30 minutes at room temperature, with the centrifuge brake turned

off to avoid disturbing the separated bands.[3][6]

After centrifugation, carefully aspirate the desired cell fraction, which will be visible as a

distinct band at one of the interfaces.

Wash the collected cells with an appropriate buffer to remove the Percoll before

downstream applications.

Data Presentation
Table 1: Preparation of Stock Isotonic Percoll (SIP)

Component Volume Ratio
Example
Volume (for 50
mL SIP)

Purpose
Resulting
Density
(approx.)

Undiluted Percoll 9 parts 45 mL Density medium 1.123 g/mL

1.5 M NaCl or

10x Buffer
1 part 5 mL

Adjust to

isotonicity
N/A
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Table 2: Example Dilutions for a 4-Layer Discontinuous Gradient (10 mL per layer)

Desired Percoll %
Density (g/mL,
approx.)

Volume of SIP
(100%)

Volume of 1x
Isotonic Buffer

55% 1.070 5.5 mL 4.5 mL

45% 1.059 4.5 mL 5.5 mL

30% 1.042 3.0 mL 7.0 mL

20% (Sample Layer) 1.031 2.0 mL 8.0 mL

Note: Approximate

densities are based

on dilutions of a

saline-based SIP.

Table 3: Example Centrifugation Parameters for Cell Separation

Application
Gradient
Layers

Centrifugati
on Force

Time
Temperatur
e

Reference

Isolation of

CNS

Mononuclear

Cells

70% / 30% 500 x g 30 min 18 °C [6]

Separation of

Loggerhead

Turtle PBMCs

55% / 45% 400 x g 30 min Room Temp [7]

General Cell

Purification

50% / 40% /

30% / 20%
500 x g 10 min Room Temp [3]

Separation of

Human Blood

Cells

Pre-formed

gradient
800 x g 15 min Room Temp [9]
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Visualized Workflow

Phase 1: Gradient Preparation

Phase 2: Cell Separation

Start with Undiluted Percoll
& 1.5M NaCl / 10x Buffer

Prepare Stock Isotonic Percoll (SIP)

Mix 9:1 ratio

Dilute SIP to create multiple
density solutions (e.g., 55%, 45%)

Dilute with 1x Buffer

Carefully layer density solutions
(densest at bottom)

Load cell suspension
on top of the gradient

Centrifuge at low speed
(e.g., 500 x g, 30 min)

with brake off

Collect separated cell fractions
from the interfaces

Click to download full resolution via product page
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Caption: Workflow for creating and using a discontinuous Percoll gradient.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b13388388?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13388388?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

